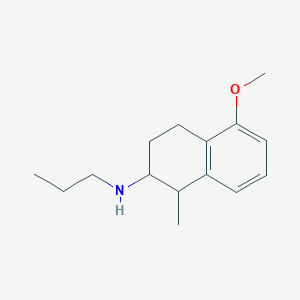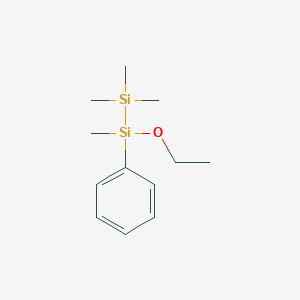
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating numerous diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid typically involves the reaction of naphthoquinone derivatives with amino acids. One common method involves the reaction of 1,4-naphthoquinone with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Microwave-assisted synthesis and ultrasound irradiation have also been explored to enhance reaction yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential as an antitumoral agent, showing promise in preclinical evaluations.
Industry: Utilized in the development of solid-state fluorescence materials
Mechanism of Action
The compound exerts its effects primarily through redox mechanisms. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making the compound effective against cancer cells. Additionally, the compound can inhibit specific signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumoral properties.
2-Amino-1,4-naphthoquinone: Similar structure with an amino group, used in various biological studies.
3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzoic acid: Another derivative with dual fluorescence properties
Uniqueness
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is unique due to its combination of the naphthoquinone core with an amino acid moiety, which enhances its solubility and biological activity. Its ability to generate ROS and inhibit specific signaling pathways makes it a promising candidate for further research in cancer therapy .
Properties
CAS No. |
57413-99-7 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16) |
InChI Key |
JBLAYIBZIRMMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

